2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring through a butynyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a nucleophilic substitution reaction involving piperidine and an appropriate halide.
Coupling Reactions: The final compound is formed by coupling the benzoxazole core with the piperidine intermediate through a butynyl ether linkage, often using palladium-catalyzed cross-coupling reactions under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C25H29N5O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C25H29N5O2/c1-2-8-23-22(7-1)27-25(32-23)30-14-10-21(11-15-30)31-20-6-5-13-28-16-18-29(19-17-28)24-9-3-4-12-26-24/h1-4,7-9,12,21H,10-11,13-20H2 |
InChI Key |
AAVDTDBEXMQYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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